An In-depth Technical Guide to (4-Ethoxy-2,3-difluorophenyl)boronic acid
An In-depth Technical Guide to (4-Ethoxy-2,3-difluorophenyl)boronic acid
CAS Number: 212386-71-5
This technical guide provides a comprehensive overview of (4-Ethoxy-2,3-difluorophenyl)boronic acid, a crucial reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
(4-Ethoxy-2,3-difluorophenyl)boronic acid is a white to off-white solid, valued for its unique electronic and structural properties imparted by the ethoxy and difluoro substituents. These features enhance its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 212386-71-5 |
| Molecular Formula | C₈H₉BF₂O₃ |
| Molecular Weight | 201.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 154 °C |
| Boiling Point | 316.0 ± 52.0 °C (Predicted) |
| Solubility | Soluble in Methanol |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |
Synthesis and Purification
The synthesis of (4-Ethoxy-2,3-difluorophenyl)boronic acid typically proceeds via a Grignard reaction or lithium-halogen exchange with the corresponding aryl halide, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis. The precursor, 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 156573-09-0), is a key starting material.
Caption: General synthesis workflow for (4-Ethoxy-2,3-difluorophenyl)boronic acid.
Experimental Protocol: Synthesis
Objective: To synthesize (4-Ethoxy-2,3-difluorophenyl)boronic acid from 1-Bromo-4-ethoxy-2,3-difluorobenzene. This protocol is adapted from general procedures for the synthesis of arylboronic acids.
Materials:
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1-Bromo-4-ethoxy-2,3-difluorobenzene
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Magnesium turnings or n-Butyllithium (n-BuLi) in hexanes
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Anhydrous Tetrahydrofuran (THF)
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Trimethyl borate (B(OMe)₃)
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Hydrochloric acid (HCl), 2M solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
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Argon or Nitrogen gas supply
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Standard glassware for anhydrous reactions
Procedure:
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Preparation of the Organometallic Reagent:
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To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
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Add anhydrous THF to cover the magnesium.
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Slowly add a solution of 1-Bromo-4-ethoxy-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF to the flask. A crystal of iodine may be added to initiate the reaction.
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Maintain the reaction under gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to -78°C.
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Alternative (Lithiation): Dissolve 1-Bromo-4-ethoxy-2,3-difluorobenzene in anhydrous THF and cool to -78°C. Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.
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Borylation:
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To the cooled organometallic solution, add trimethyl borate (1.5 equivalents) dropwise, ensuring the temperature remains below -70°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl until the solution is acidic.
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Stir vigorously for 1-2 hours until all solids have dissolved.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Purification:
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The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield pure (4-Ethoxy-2,3-difluorophenyl)boronic acid as a white crystalline solid.
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Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary application of (4-Ethoxy-2,3-difluorophenyl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, typically to construct biaryl or vinyl-aryl structures. The fluorine atoms on the phenyl ring can influence the electronic properties and metabolic stability of the final molecule, making this reagent particularly valuable in medicinal chemistry.
Caption: The role of (4-Ethoxy-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound using (4-Ethoxy-2,3-difluorophenyl)boronic acid and an aryl bromide.
Materials:
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(4-Ethoxy-2,3-difluorophenyl)boronic acid (1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
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Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
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Solvent system, e.g., 1,4-Dioxane and Water (4:1 mixture)
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Argon or Nitrogen gas supply
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Standard reaction glassware
Procedure:
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Reaction Setup:
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To a reaction flask, add the aryl bromide (1.0 eq.), (4-Ethoxy-2,3-difluorophenyl)boronic acid (1.2 eq.), and the base (2.0 eq.).
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add the degassed solvent system (Dioxane/Water).
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Add the palladium catalyst to the mixture under the inert atmosphere.
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Reaction Execution:
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Heat the reaction mixture to 80-100°C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification:
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
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Application in Drug Discovery: A Building Block for Kinase Inhibitors
The structural motif provided by (4-Ethoxy-2,3-difluorophenyl)boronic acid is relevant to the development of potent and selective kinase inhibitors, a major class of therapeutic agents, particularly in oncology. For example, the synthesis of inhibitors for TGFβ-activated kinase 1 (TAK1) often involves the creation of complex biaryl structures where this boronic acid could serve as a key building block. TAK1 is a critical node in signaling pathways that regulate inflammation and cell survival.
TAK1 is activated by pro-inflammatory cytokines like TNF-α and IL-1, leading to the downstream activation of the NF-κB and MAPK signaling pathways. Inhibiting TAK1 can block these pro-inflammatory and pro-survival signals, making it an attractive target for treating inflammatory diseases and certain cancers.
Caption: Simplified TAK1 signaling pathway and the point of intervention for inhibitors.
Safety and Handling
(4-Ethoxy-2,3-difluorophenyl)boronic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion
(4-Ethoxy-2,3-difluorophenyl)boronic acid is a valuable and versatile building block for organic synthesis. Its defining role in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl molecules. The physicochemical properties conferred by its unique substitution pattern make it an important reagent for the drug discovery and development community, particularly in the synthesis of targeted therapeutics like kinase inhibitors. The protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important chemical entity.
